molecular formula C48H71Cl5N3Pd- B13849170 Pd-PEPPSI-iHeptCl

Pd-PEPPSI-iHeptCl

Cat. No.: B13849170
M. Wt: 973.8 g/mol
InChI Key: RWLQSAKKIWITIW-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

Pd-PEPPSI-iHeptCl is synthesized through a series of steps involving the coordination of palladium with N-heterocyclic carbene ligands. The synthesis typically involves the reaction of palladium chloride with 1,3-bis(2,6-di-4-heptylphenyl)imidazolium chloride in the presence of a base, followed by the addition of 3-chloropyridine . The reaction is carried out under inert conditions to prevent oxidation and degradation of the complex.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Pd-PEPPSI-iHeptCl undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include alkylzinc reagents, aryl halides, and various nucleophiles. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, and in the presence of a base .

Major Products

The major products formed from reactions involving this compound are often highly branched and selectively coupled organic compounds. These products include aryl amides, indoles, and other heterocyclic compounds .

Mechanism of Action

The mechanism of action of Pd-PEPPSI-iHeptCl involves the coordination of the palladium center with the N-heterocyclic carbene ligand, which stabilizes the complex and enhances its reactivity. The compound undergoes oxidative addition with substrates, followed by transmetalation and reductive elimination steps to form the desired products . The presence of the bulky NHC ligand and the pyridine ligand facilitates these processes by providing steric and electronic stabilization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pd-PEPPSI-iHeptCl is unique due to its highly branched heptyl substituents, which provide enhanced steric hindrance and selectivity in catalytic reactions. This makes it particularly effective in challenging cross-coupling processes where other catalysts may fail .

Properties

Molecular Formula

C48H71Cl5N3Pd-

Molecular Weight

973.8 g/mol

IUPAC Name

3-chloropyridine;4,5-dichloro-1,3-bis[2,6-di(heptan-4-yl)phenyl]-2H-imidazol-2-ide;dichloropalladium

InChI

InChI=1S/C43H67Cl2N2.C5H4ClN.2ClH.Pd/c1-9-19-32(20-10-2)36-27-17-28-37(33(21-11-3)22-12-4)40(36)46-31-47(43(45)42(46)44)41-38(34(23-13-5)24-14-6)29-18-30-39(41)35(25-15-7)26-16-8;6-5-2-1-3-7-4-5;;;/h17-18,27-35H,9-16,19-26H2,1-8H3;1-4H;2*1H;/q-1;;;;+2/p-2

InChI Key

RWLQSAKKIWITIW-UHFFFAOYSA-L

Canonical SMILES

CCCC(CCC)C1=C(C(=CC=C1)C(CCC)CCC)N2[CH-]N(C(=C2Cl)Cl)C3=C(C=CC=C3C(CCC)CCC)C(CCC)CCC.C1=CC(=CN=C1)Cl.Cl[Pd]Cl

Origin of Product

United States

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